CYP17A1-Independent Synthesis and Cell-Type Specificity in Prostate Cancer Models
5α-pregnan-3β,6α-diol-20-one is produced as the primary mitogenic metabolite from pregnenolone under serum starvation conditions exclusively in androgen-responsive prostate cancer cell lines (LNCaP, C4-2), while androgen-independent cell lines (PC3, DU145) do not produce this metabolite [1]. Co-administration of the CYP17A1 inhibitor Abiraterone (Abi) abolished this production [1]. This identifies the compound as a marker for a CYP17A1-independent, alternative steroidogenesis pathway in therapy-resistant prostate cancer.
| Evidence Dimension | Cell-type specific metabolite production |
|---|---|
| Target Compound Data | 5α-pregnan-3β,6α-diol-20-one production observed |
| Comparator Or Baseline | LNCaP and C4-2 (androgen-responsive) vs. PC3 and DU145 (androgen-independent) |
| Quantified Difference | Qualitative detection vs. non-detection |
| Conditions | Cell culture under serum starvation |
Why This Matters
Enables selection of appropriate cell models for studying therapy resistance mechanisms and alternative androgen synthesis pathways in prostate cancer.
- [1] de Mello Martins, A. et al. CYP17A1-independent production of the neurosteroid-derived 5α-pregnan-3β,6α-diol-20-one in androgen-responsive prostate cancer cell lines under serum starvation and inhibition by Abiraterone. J Steroid Biochem Mol Biol. 2017, 174, 1-10. doi: 10.1016/j.jsbmb.2017.09.007 View Source
